2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one
Description
Properties
IUPAC Name |
2-[[4-ethyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c1-5-25-20(14-10-17(27-2)19(29-4)18(11-14)28-3)23-24-21(25)30-12-16(26)13-6-8-15(22)9-7-13/h6-11H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLMEXUSXPIJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a trimethoxyphenyl halide reacts with the triazole intermediate.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, leading to different reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antifungal Activity
Research indicates that triazole derivatives, including this compound, exhibit significant antifungal properties. The triazole ring is known for its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that compounds with similar structures can effectively combat fungal infections such as Candida and Aspergillus species .
Anticancer Properties
Triazole-containing compounds have been investigated for their anticancer potential. The presence of the trimethoxyphenyl group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival pathways. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell growth and death .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory effects. Triazoles have been associated with the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This could make it a candidate for treating conditions characterized by chronic inflammation .
Fungicides
Due to its antifungal properties, this compound may serve as a fungicide in agricultural settings. The ability to inhibit fungal pathogens can protect crops from diseases that threaten yield and quality. Research on similar triazole derivatives has shown effective control over various plant pathogens, suggesting that this compound could be developed into a commercial fungicide .
Plant Growth Regulators
Triazole compounds are also known to act as plant growth regulators by affecting hormone levels in plants. This can lead to enhanced growth and yield in certain crops. The specific interactions of this compound with plant physiological processes warrant further investigation to explore its potential as a growth enhancer .
Development of Functional Materials
The unique chemical structure of this compound allows for potential applications in the development of functional materials such as sensors and catalysts. The presence of sulfur and nitrogen atoms can facilitate interactions with various substrates, making it suitable for use in electronic or catalytic applications .
Summary Table
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antifungal Agents | Effective against fungal infections |
| Anticancer Agents | Induces apoptosis in cancer cells | |
| Anti-inflammatory Agents | Reduces chronic inflammation | |
| Agricultural Applications | Fungicides | Protects crops from fungal diseases |
| Plant Growth Regulators | Enhances crop yield and growth | |
| Material Sciences | Functional Materials | Suitable for sensors and catalysts |
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The triazole ring can also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Analysis and Bioactivity
The biological activity of triazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogues (Table 1):
Table 1: Structural and Bioactivity Comparison of Triazole Derivatives
Key Observations:
Trimethoxyphenyl Group : The 3,4,5-trimethoxyphenyl group in the target compound and is associated with enhanced bioavailability and π-π stacking interactions, often linked to anticancer activity .
Fluorophenyl vs.
Ethyl vs. Aromatic Substituents : The 4-ethyl group on the triazole core may enhance lipophilicity, favoring membrane penetration over bulkier aryl substituents (e.g., 4-phenyl in ) .
Anticancer Potential
Compounds with 3,4,5-trimethoxyphenyl groups (e.g., ) exhibit notable anticancer activity due to tubulin polymerization inhibition . The target compound’s trimethoxyphenyl and fluorophenyl groups may synergize for similar mechanisms.
Antimicrobial Activity
Triazole-thiol derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl in the target, 4-nitrobenzoyl in ) demonstrate enhanced antimicrobial effects by disrupting bacterial membranes .
Anti-inflammatory Effects
notes anti-inflammatory activity in analogues with methoxyphenyl substituents, suggesting the target’s trimethoxyphenyl group may contribute similarly .
Biological Activity
The compound 2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one is a member of the triazole family, which has gained attention for its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
The compound's structure features a triazole ring with various substituents that contribute to its biological activity. The presence of the trimethoxyphenyl group is particularly notable as it enhances the compound's interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNOS |
| Molecular Weight | 485.566 g/mol |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl hydrazinecarbothioamide in the presence of a catalyst like ethanol or methanol under reflux conditions. This results in the formation of the triazole ring followed by subsequent modifications to introduce the desired functional groups.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has been evaluated against various microbial strains:
- Antifungal Activity : In vitro studies have shown that triazole derivatives possess potent antifungal effects against Candida species, with some derivatives outperforming conventional antifungal agents like ketoconazole .
- Antibacterial Activity : The compound demonstrated efficacy against multiple bacterial strains, including drug-resistant pathogens. In particular, it showed inhibitory activity comparable to established antibiotics such as vancomycin and ciprofloxacin .
Anticancer Properties
The anticancer potential of this compound has been investigated through various assays:
- Cell Line Studies : The compound was tested on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), where it exhibited significant antiproliferative effects. Mechanistic studies revealed that it may inhibit aromatase enzymes critical for estrogen synthesis in cancer cells .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in microbial growth and cancer cell proliferation. For instance, its interaction with tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP) suggests a mechanism for its anticancer and antimicrobial effects .
Case Studies
Several studies have highlighted the biological efficacy of similar triazole compounds:
- Study on Antifungal Activity : A study compared various triazole derivatives against Candida species and found that specific modifications in their structure significantly enhanced their antifungal potency .
- Anticancer Research : Research on triazolo[3,4-b]thiadiazines revealed their potential as anticancer agents through mechanisms involving apoptosis induction in cancer cells .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps require:
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
- Atmosphere : Nitrogen gas prevents oxidation of sulfanyl groups during synthesis .
Q. Which spectroscopic and crystallographic techniques confirm its structural identity?
- NMR (¹H/¹³C) : Assigns protons and carbons, with aromatic regions (δ 6.8–8.0 ppm) verifying fluorophenyl/trimethoxyphenyl groups .
- IR : Confirms C=O (1690–1710 cm⁻¹) and S-H (2550–2600 cm⁻¹) bonds .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., Acta Cryst. data) .
Q. How do functional groups contribute to its biological activity?
- Triazole ring : Binds enzymes/receptors via hydrogen bonding and π-π stacking .
- Sulfanyl group : Enhances redox activity and thiol-disulfide exchange potential .
- Fluorophenyl moiety : Increases lipophilicity, improving membrane permeability .
- Trimethoxyphenyl group : Stabilizes interactions with hydrophobic pockets in target proteins .
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental reactivity be resolved?
- DFT/MD simulations : Benchmark computational models against experimental crystallographic data to validate electron density maps .
- Systematic variation : Adjust substituents (e.g., ethyl vs. methyl groups) and compare theoretical/experimental reaction kinetics .
- Cross-validation : Use multiple software packages (e.g., Gaussian, ORCA) to minimize algorithmic biases .
Q. What crystallographic insights inform conformational stability and target binding?
- Bond angles/lengths : X-ray data (e.g., Acta Cryst. E67, E68) reveal planarity of the triazole ring and steric effects from ethyl/trimethoxyphenyl groups .
- Packing interactions : Hydrogen bonds between sulfanyl and carbonyl groups stabilize crystal lattices, suggesting potential intermolecular interactions in biological systems .
- Docking studies : Align crystallographic structures with protein active sites (e.g., kinases) to predict binding modes .
Q. What methodologies elucidate interactions with biological targets like enzymes?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to immobilized targets .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
- Enzyme inhibition assays : Test IC₅₀ values against disease-relevant targets (e.g., tubulin or topoisomerase) using fluorogenic substrates .
Q. How can SAR studies optimize its pharmacological profile?
- Substituent scanning : Replace ethyl/trimethoxyphenyl groups with bioisosteres (e.g., methoxy → ethoxy) to modulate potency .
- QSAR modeling : Correlate electronic descriptors (HOMO/LUMO energies) with bioactivity data to guide synthetic priorities .
- Metabolic stability assays : Evaluate cytochrome P450 interactions to prioritize derivatives with improved pharmacokinetics .
Notes on Methodological Rigor
- Synthesis optimization : Prioritize DoE (Design of Experiments) frameworks to assess solvent/temperature interactions systematically .
- Data validation : Cross-reference spectral data with published analogs (e.g., triazole-thioether derivatives in ) to confirm assignments.
- Crystallography : Deposit structural data in repositories (e.g., CCDC) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
